(R)-Dolaphenine
Overview
Description
®-Dolaphenine is a chiral compound with significant interest in various scientific fields due to its unique properties and potential applications. It is an enantiomer of Dolaphenine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is particularly notable for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dolaphenine typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of ®-Dolaphenine.
Industrial Production Methods
In industrial settings, the production of ®-Dolaphenine may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Dolaphenine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of ®-Dolaphenine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of ®-Dolaphenine depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
®-Dolaphenine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study chiral interactions in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific chiral receptors.
Industry: It is used in the production of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Dolaphenine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-Dolaphenine include other chiral molecules with therapeutic potential, such as (S)-Dolaphenine, ®-Thalidomide, and (S)-Ibuprofen.
Uniqueness
What sets ®-Dolaphenine apart from similar compounds is its specific chiral configuration, which imparts unique biological activity and selectivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGZQRJIYRSGK-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=NC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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